molecular formula C28H47NO B14549229 3,7,11,15-Tetramethyl-N-(1-phenylethyl)hexadec-2-enamide CAS No. 62287-11-0

3,7,11,15-Tetramethyl-N-(1-phenylethyl)hexadec-2-enamide

Cat. No.: B14549229
CAS No.: 62287-11-0
M. Wt: 413.7 g/mol
InChI Key: CYCBIMDVQGWLAM-UHFFFAOYSA-N
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Description

3,7,11,15-Tetramethyl-N-(1-phenylethyl)hexadec-2-enamide is an organic compound with a complex structure It is characterized by the presence of multiple methyl groups and a phenylethyl group attached to a hexadec-2-enamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7,11,15-Tetramethyl-N-(1-phenylethyl)hexadec-2-enamide typically involves multi-step organic reactionsThe final step often involves the formation of the amide bond under controlled conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3,7,11,15-Tetramethyl-N-(1-phenylethyl)hexadec-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,7,11,15-Tetramethyl-N-(1-phenylethyl)hexadec-2-enamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,7,11,15-Tetramethyl-N-(1-phenylethyl)hexadec-2-enamide involves its interaction with specific molecular targets. The phenylethyl group can interact with hydrophobic pockets in proteins, while the amide bond can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3,7,11,15-Tetramethyl-1-hexadecyn-3-ol
  • 3,7,11,15-Tetramethyl-2-hexadecene
  • 3,7,11,15-Tetramethylhexadec-1-yn-3-ol

Uniqueness

3,7,11,15-Tetramethyl-N-(1-phenylethyl)hexadec-2-enamide is unique due to the presence of both the phenylethyl group and the tetramethylated hexadec-2-enamide backbone. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

62287-11-0

Molecular Formula

C28H47NO

Molecular Weight

413.7 g/mol

IUPAC Name

3,7,11,15-tetramethyl-N-(1-phenylethyl)hexadec-2-enamide

InChI

InChI=1S/C28H47NO/c1-22(2)13-10-14-23(3)15-11-16-24(4)17-12-18-25(5)21-28(30)29-26(6)27-19-8-7-9-20-27/h7-9,19-24,26H,10-18H2,1-6H3,(H,29,30)

InChI Key

CYCBIMDVQGWLAM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(=CC(=O)NC(C)C1=CC=CC=C1)C

Origin of Product

United States

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